(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid is a chiral amino acid derivative characterized by two key functional groups:
- A tert-butoxycarbonyl (Boc) protecting group on the α-amino group.
- A 3-methyl-3H-diazirin-3-yl substituent on the β-carbon.
- Molecular Formula: C₁₀H₁₇N₃O₄
- Molecular Weight: 243.26 g/mol
- CAS Number: 2095409-43-9
- IUPAC Name: 3-(3-methyldiazirin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
The diazirine moiety is a three-membered ring containing two nitrogen atoms, which enables photoaffinity labeling—a technique used to study protein-ligand interactions by forming covalent bonds upon UV irradiation . The Boc group enhances solubility and stability during synthetic procedures, as demonstrated in its removal via TFA/DCM treatment for downstream applications ().
Properties
Molecular Formula |
C10H17N3O4 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2R)-3-(3-methyldiazirin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C10H17N3O4/c1-9(2,3)17-8(16)11-6(7(14)15)5-10(4)12-13-10/h6H,5H2,1-4H3,(H,11,16)(H,14,15)/t6-/m1/s1 |
InChI Key |
OMAJGFBHQOFABU-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1(N=N1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(N=N1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
The amino group is protected by reaction with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate at low temperature (0°C) followed by stirring at room temperature for extended periods (e.g., 12 hours). The reaction mixture is then acidified and extracted with organic solvents such as ethyl acetate. The organic layers are washed, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification by silica gel chromatography yields the Boc-protected intermediate.
Formation of the Diazirine Moiety
The diazirine ring is introduced at a late synthetic stage due to its sensitivity. A common approach involves:
- Starting from a ketone intermediate,
- Conversion to an oxime derivative (e.g., tosyloxime),
- Treatment with liquid ammonia to form diaziridine,
- Oxidation of diaziridine with iodine in the presence of a base like triethylamine to yield the diazirine ring.
This sequence avoids harsh conditions that could degrade the diazirine.
Assembly of the Propanoic Acid Backbone
The propanoic acid skeleton bearing the diazirine and Boc-protected amino group is constructed through nucleophilic addition and oxidation reactions. For example, nucleophilic trifluoromethylation of aldehydes followed by oxidation can be adapted for diazirine-containing analogs, ensuring the correct stereochemistry.
Final Deprotection and Purification
After diazirine installation, the Boc and any other protecting groups (e.g., tert-butyl esters) are removed under acidic conditions, typically with trifluoroacetic acid or hydrochloric acid in organic solvents. The final compound is purified by chromatographic methods and characterized by HPLC and NMR spectroscopy to confirm purity and structure.
Reaction Conditions and Monitoring
- Temperature: Low temperatures (0°C to room temperature) are maintained during protection and diazirine formation to prevent decomposition.
- Solvents: Common solvents include ethyl acetate, dichloromethane, and ethanol.
- Bases: Sodium carbonate and triethylamine are used to neutralize acids and facilitate reactions.
- Oxidants: Iodine is employed for diaziridine oxidation.
- Analytical Techniques: High-Performance Liquid Chromatography and Nuclear Magnetic Resonance spectroscopy monitor reaction progress and product purity.
Research Outcomes and Yields
- The diazirine formation step typically achieves yields around 68% over two steps after oxidation and deprotection.
- The Boc protection step proceeds smoothly with high yields and purity.
- The overall synthetic route balances yield and functional group integrity, with careful staging to protect the sensitive diazirine.
- Purity levels suitable for biochemical research applications (>95%) are achievable with proper chromatographic purification.
Summary Table: Key Synthetic Steps
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Amino group protection | Di-tert-butyl dicarbonate, Na2CO3, 0°C to RT | Boc-protected intermediate | High | Avoids amino group side reactions |
| Diazirine ring formation | Tosyloxime formation, liquid ammonia, iodine | Diaziridine → Diazirine | ~68% over 2 steps | Diazirine installed late stage |
| Backbone assembly | Nucleophilic addition, oxidation (e.g., DMP) | Propanoic acid skeleton formed | Moderate | Maintains stereochemistry |
| Deprotection & purification | Acidic cleavage, chromatography | Final pure compound | High | Ensures removal of protecting groups |
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the diazirine ring or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the diazirine ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used in the study of reaction mechanisms and as a building block for more complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid involves its photo-reactive diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This property is exploited in photoaffinity labeling to identify and study molecular interactions.
Comparison with Similar Compounds
Enantiomeric Analog: (S)-Enantiomer
- Structure: (S)-2-((tert-butoxycarbonyl)amino)-3-(3-methyl-3H-diazirin-3-yl)propanoic acid ().
- Key Difference : Stereochemistry at the α-carbon.
- Implications : Enantiomers may exhibit divergent biological activities due to chiral recognition in protein binding. For example, the (R)-configuration in the target compound could optimize interactions with specific enzymatic active sites compared to the (S)-form .
Triazole-Containing Analog: Racemic 2-(tert-Butoxycarbonyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid
β-Lactam Derivatives
- Structure : Boc-protected β-lactam rings (e.g., cepacin A, referenced in ).
- Key Differences: β-Lactam vs. Propanoic Acid Backbone: β-lactams are four-membered cyclic amides (e.g., penicillin derivatives), whereas the target compound is a linear amino acid. Bioactivity: β-Lactams inhibit bacterial cell wall synthesis, while the target compound’s diazirine group facilitates covalent binding in proteomic studies .
Other Diazirine-Containing Compounds
- Example : Trifluoromethyl phenyl diazirine (TPD).
- Key Differences: Aromatic vs. Aliphatic Diazirine: TPD is hydrophobic and used for membrane protein studies, whereas the target compound’s amino acid backbone enhances water solubility for peptide tagging .
Data Table: Comparative Analysis
| Compound Name | Functional Group | Molecular Weight | Key Application | Structural Distinguishing Feature |
|---|---|---|---|---|
| (2R)-Boc-diazirine propanoic acid (Target) | Diazirine, Boc | 243.26 | Photoaffinity labeling | β-Carbon diazirine substituent |
| (S)-Boc-diazirine propanoic acid | Diazirine, Boc | 243.26 | Stereochemical studies | (S)-configuration at α-carbon |
| Racemic Boc-triazole propanoic acid | Triazole, Boc | ~250 (estimated) | Click chemistry applications | Triazole ring instead of diazirine |
| Boc-protected β-lactam (e.g., cepacin A) | β-Lactam, Boc | Variable | Antibacterial agents | Four-membered cyclic amide |
| Trifluoromethyl phenyl diazirine (TPD) | Aromatic diazirine | ~200 (estimated) | Membrane protein studies | Hydrophobic aromatic backbone |
Research Findings and Mechanistic Insights
Structural Similarity and Bioactivity
- The similar property principle () suggests that compounds with structural similarities (e.g., shared Boc group) may target analogous biological pathways. For instance, both the target compound and its triazole analog could interact with amino acid transporters due to their carboxylic acid groups .
- However, the diazirine group introduces unique photoreactivity, enabling covalent bond formation with proximal biomolecules—a feature absent in triazole or β-lactam analogs .
Computational Predictions
- Molecular fingerprinting (e.g., Tanimoto similarity) would classify the target compound as distinct from triazole-containing analogs due to differences in heterocyclic substituents. This aligns with , where structural divergence (e.g., oleanolic acid vs. gallic acid) led to distinct mechanisms of action .
Biological Activity
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid is a compound of interest in biochemical research due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The diazirine moiety is significant for its photoreactive properties, allowing for covalent bonding with biological targets upon exposure to UV light.
- Molecular Formula : C12H18N4O3
- Molecular Weight : 250.30 g/mol
- CAS Number : 1176534-47-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:
- Photoreactivity : The diazirine group can form stable covalent bonds with proteins and nucleic acids upon UV irradiation, making it useful in studying protein interactions and localization.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation.
Biological Activity Data
Research has highlighted several aspects of the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Protein Interaction | Covalent binding upon UV exposure | |
| Enzyme Inhibition | Potential inhibition of proteases | |
| Antimicrobial Properties | Activity against specific pathogens |
Case Studies
-
Study on Protein Targeting :
In a study published by MedChemExpress, researchers utilized this compound to investigate protein interactions in live cells. Upon UV exposure, the compound effectively labeled target proteins, demonstrating its utility in studying protein dynamics within cellular environments. -
Enzyme Inhibition Research :
A research article explored the inhibitory effects of this compound on serine proteases. The findings indicated that the compound could serve as a lead for developing new protease inhibitors, which are crucial in treating various diseases.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?
- Answer : Synthesis requires precise control of reaction conditions:
- Temperature : Maintain 0–25°C during Boc-protection to prevent side reactions (e.g., epimerization) .
- Solvent : Use anhydrous acetonitrile or dichloromethane to stabilize intermediates .
- Catalysts : Employ 4-dimethylaminopyridine (DMAP) or triethylamine to accelerate Boc-group incorporation .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Answer :
- NMR Spectroscopy : H and C NMR validate stereochemistry and substituent placement (e.g., diazirinyl methyl at δ 1.5–2.0 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) and detect diastereomers .
- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H] calc. for CHNO: 294.14) .
Q. How should researchers handle and store this compound to ensure stability?
- Answer :
- Storage : Store at -20°C in airtight, light-protected containers to prevent diazirinyl decomposition .
- Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent Boc-deprotection .
- Safety : Use PPE (gloves, goggles) due to acute toxicity risks (H302, H315) .
Advanced Research Questions
Q. What strategies mitigate diazirinyl group degradation during prolonged synthetic steps?
- Answer :
- Low-Temperature Reactions : Conduct reactions below 25°C to minimize thermal decomposition .
- Light Avoidance : Use amber glassware or darkroom conditions to prevent UV-induced ring-opening .
- Inert Atmosphere : Perform reactions under N/Ar to reduce oxidative side products .
Q. How can this compound be applied in photoaffinity labeling studies to map protein-ligand interactions?
- Answer :
- Photoactivation : Irradiate at 350–365 nm to generate carbene intermediates that crosslink with proximal amino acids .
- Validation : Use LC-MS/MS to identify crosslinked peptides and quantify labeling efficiency .
- Controls : Include non-photoactive analogs (e.g., Boc-protected alanine) to distinguish specific binding .
Q. How does the 3-methyl-3H-diazirin-3-yl group influence peptide backbone conformation compared to aromatic substituents?
- Answer :
- Steric Effects : The diazirinyl group introduces minimal steric hindrance, allowing flexible peptide folding vs. rigid phenyl groups .
- Electronic Effects : The electron-deficient diazirinyl ring may alter hydrogen-bonding patterns in α-helical structures .
- Data Comparison :
| Substituent | Conformational Flexibility (RMSD, Å) | Hydrogen-Bond Disruption (%) |
|---|---|---|
| 3-Methyl-diazirinyl | 0.8–1.2 | 10–15 |
| Phenyl | 0.3–0.6 | 25–30 |
| Source: Comparative MD simulations of analogous peptides . |
Q. What methodologies resolve contradictions in reported synthetic yields for similar Boc-protected diazirinyl amino acids?
- Answer :
- Reproducibility Checks : Validate reaction scales (e.g., 0.1 mmol vs. 10 mmol) and solvent purity .
- Byproduct Analysis : Use LC-MS to identify dimers or oxidized species (e.g., diazirinyl → ketone) .
- Epimerization Tests : Monitor chiral integrity via chiral HPLC before/after synthesis .
Methodological Notes
- Synthesis Troubleshooting : If yields drop below 60%, re-optimize Boc-anhydride stoichiometry (1.2–1.5 eq) and reaction time (2–6 hr) .
- Crosslinking Optimization : Titrate UV exposure (5–30 sec) to balance labeling efficiency and protein denaturation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
